molecular formula C20H19N3O3 B2677007 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione CAS No. 933020-49-6

3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2677007
CAS No.: 933020-49-6
M. Wt: 349.39
InChI Key: SRUFVOJGVWDHBB-UHFFFAOYSA-N
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Description

3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its unique structure, which includes a quinazoline core linked to a dihydroisoquinoline moiety through a propyl chain. The presence of both quinazoline and isoquinoline rings in its structure makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the quinazoline core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the dihydroisoquinoline moiety: This step involves the reduction of isoquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Linking the two moieties: The final step involves the formation of the propyl chain linking the quinazoline and dihydroisoquinoline rings. This can be achieved through a series of alkylation and condensation reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline-2,4-dione derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the quinazoline-2,4-dione moiety to its corresponding dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinazoline ring, using reagents such as halogens, alkyl halides, or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides, sulfonyl chlorides.

Major Products Formed

    Oxidation products: Quinazoline-2,4-dione derivatives.

    Reduction products: Dihydroquinazoline derivatives.

    Substitution products: Various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline derivatives: Compounds such as 2,4-diaminoquinazoline and 4-anilinoquinazoline share the quinazoline core structure.

    Isoquinoline derivatives: Compounds such as 1,2,3,4-tetrahydroisoquinoline and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline share the isoquinoline structure.

Uniqueness

The uniqueness of 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione lies in its combined quinazoline and isoquinoline structures, linked by a propyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-18(22-11-9-14-5-1-2-6-15(14)13-22)10-12-23-19(25)16-7-3-4-8-17(16)21-20(23)26/h1-8H,9-13H2,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUFVOJGVWDHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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